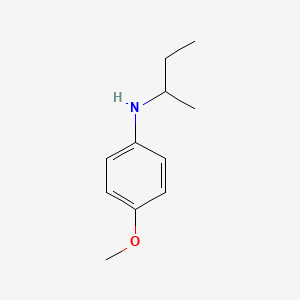![molecular formula C8H15N B13274234 1-Methyl-4-azaspiro[2.5]octane](/img/structure/B13274234.png)
1-Methyl-4-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is advantageous due to its efficiency and safety when conducted in a microreaction system, which allows for precise control of reaction conditions such as temperature and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous-flow synthesis. This method is preferred over batch synthesis due to its higher efficiency and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Methyl-4-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring structure.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in the spiro ring system.
Spirotetramat: A spirocyclic insecticide with a different functional group arrangement.
Uniqueness
1-Methyl-4-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methyl-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8(7)4-2-3-5-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
NFZMLWUIQHZGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


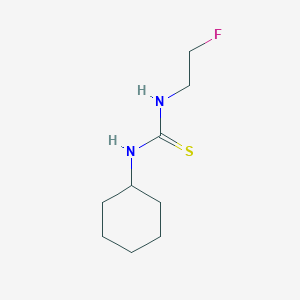
![2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274165.png)
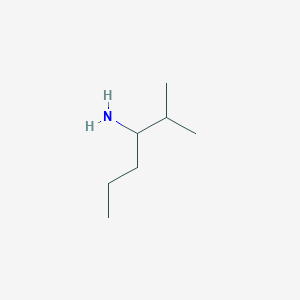
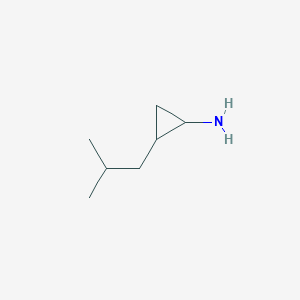
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
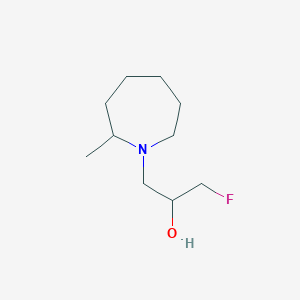
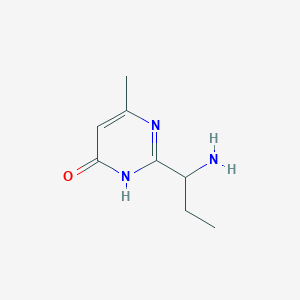
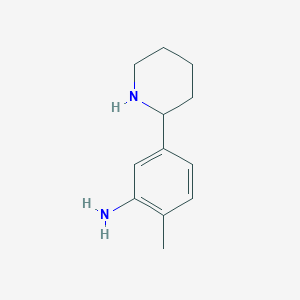
amine](/img/structure/B13274200.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]](/img/structure/B13274208.png)
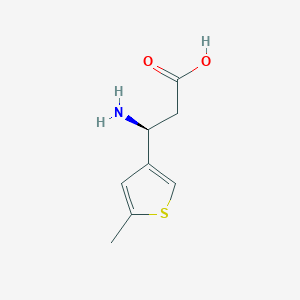
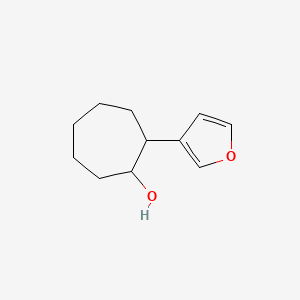
![tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate](/img/structure/B13274230.png)
